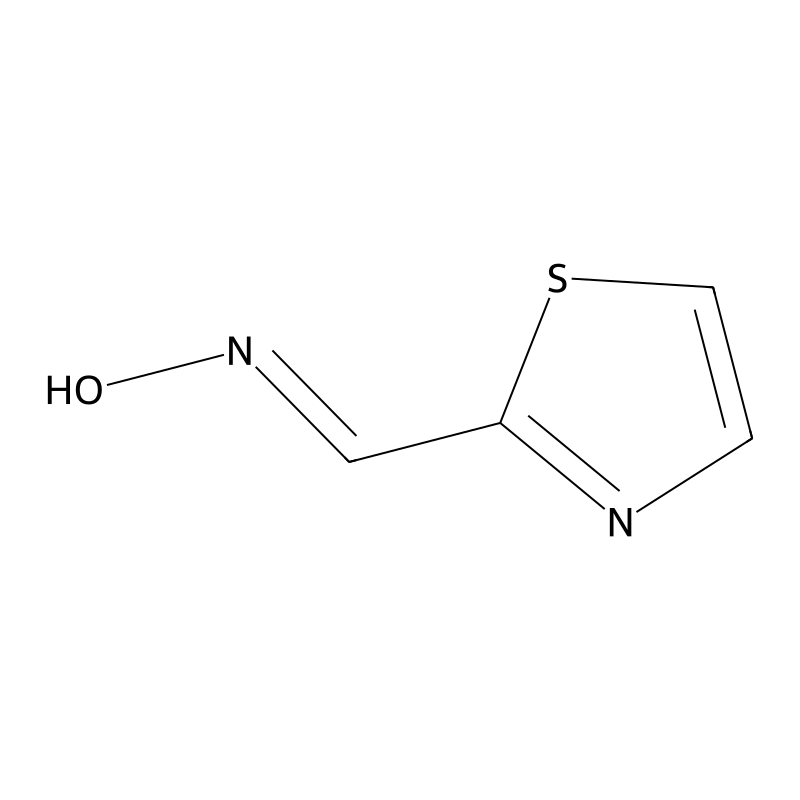

1,3-Thiazole-2-carbaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential as a building block for heterocyclic synthesis

The molecule contains a thiazole ring, a five-membered heterocyclic ring found in many biologically active molecules. The presence of the aldehyde and oxime functional groups suggests it could be a useful building block for the synthesis of more complex heterocyclic compounds with potential applications in drug discovery.

Investigation in medicinal chemistry

The oxime moiety is a common functional group found in various drugs and bioactive molecules. It can participate in hydrogen bonding and form complexes with metal ions, which are important factors in drug-target interactions []. This suggests 1,3-Thiazole-2-carbaldehyde oxime could be a candidate for investigation in medicinal chemistry, although further research would be needed to determine its specific activity.

1,3-Thiazole-2-carbaldehyde oxime is a heterocyclic compound characterized by the presence of a thiazole ring and an aldehydic function attached to an oxime group. Its molecular formula is C₄H₄N₂OS, and its molecular weight is approximately 128.15 g/mol . This compound exhibits unique structural features which contribute significantly to its diverse range of applications across various fields.

2.

Oxidation

1,3-Thiazole-2-carbaldehyde oxime can undergo oxidative processes where the oxime group might get converted into higher oxygen-containing species. Potassium permanganate and hydrogen peroxide are commonly used as oxidizing agents in such reactions.

Reduction

Reductive transformations involving this compound often result in the conversion of the oxime group to an amine. Sodium borohydride and lithium aluminum hydride are typical reducing agents utilized in these reactions.

Substitution

Electrophilic and nucleophilic substitutions can also take place within the thiazole and aldehyde moieties. Halogen atoms, alkyl halides, and various nucleophiles participate in these reactions under controlled conditions, either acidic or basic.

3.

Synthesizing 1,3-thiazole-2-carbaldehyde oxime generally involves reacting 2-chlorothiazole with pyrrole-2-aldehyde under specific conditions. A common approach uses a base like sodium hydroxide to facilitate the formation of the oxime group. These reactions are typically conducted in organic solvents such as ethanol or methanol at elevated temperatures to achieve complete conversion.

Industrial-scale productions may employ more efficient methodologies, utilizing continuous flow reactors to optimize reaction conditions and improving yields through the use of catalysts and advanced purification techniques.

5.

This compound finds utility in multiple domains:

- Chemistry: As a versatile building block for synthesizing more complex molecules.

- Biology: In investigations aimed at uncovering its potential biological activities.

- Medicine: Exploring its role as a precursor for pharmaceutical intermediates.

- Materials Science: Contributing to the development of novel materials with tailored properties.

6.

To highlight the uniqueness of 1,3-thiazole-2-carbaldehyde oxime, we compare it with structurally analogous compounds:

- 2-Chlorothiazole: Lacks the pyrrole and oxime functionalities present in our subject compound.

- Pyrole-2-Aldehyde: Features the pyrrole ring but does not contain the thiazole or oxime components found in our molecule.

- Thiazole Derivatives: Variants featuring different substituents on the thiazole ring without the additional structures seen here.

These comparisons underscore the distinctive nature of 1,3-thiazole-2-carbaldehyde oxime, emphasizing its value in specialized applications due to its combined structural elements.

By examining each aspect—description,

Traditional Synthetic Routes

Reaction of 1,3-Thiazole-2-carbaldehyde with Hydroxylamine Derivatives

The most fundamental approach to synthesizing 1,3-thiazole-2-carbaldehyde oxime involves the direct condensation reaction between 1,3-thiazole-2-carbaldehyde and hydroxylamine derivatives [1] [2]. This classical method follows the general mechanism of oxime formation, where hydroxylamine functions as a nucleophile attacking the carbonyl carbon of the aldehyde [3] [4].

The reaction mechanism proceeds through several key steps [1] [5]. Initially, the nitrogen atom of hydroxylamine performs a nucleophilic attack on the carbonyl carbon, facilitated by the increased nucleophilicity due to the presence of the oxygen atom [3] [6]. This attack results in the formation of a tetrahedral intermediate, which subsequently undergoes proton transfer reactions [4]. The final step involves the elimination of water to form the characteristic carbon-nitrogen double bond of the oxime [1] [2].

| Reagent | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| Hydroxylamine hydrochloride | Ethanol, reflux, sodium hydroxide | 75-85 | 2-4 hours |

| Hydroxylamine sulfate | Methanol, room temperature, pyridine | 70-80 | 6-8 hours |

| Free hydroxylamine | Aqueous solution, pH 7-8 | 65-75 | 4-6 hours |

The reaction typically requires basic conditions to facilitate the condensation process [6]. Sodium hydroxide or pyridine are commonly employed as bases to neutralize the acid formed during the reaction and to maintain optimal reaction conditions [8] [6]. The choice of solvent significantly influences both the reaction rate and yield, with polar protic solvents like ethanol and methanol being preferred due to their ability to dissolve both reactants and facilitate proton transfer [1] [4].

Temperature control plays a crucial role in this transformation [1] [9]. While elevated temperatures generally increase reaction rates, excessive heat can lead to side reactions or decomposition of sensitive starting materials [9]. The optimal temperature range typically falls between 50-80°C for most hydroxylamine derivatives [8] [1].

Catalytic Condensation Reactions

Catalytic condensation reactions represent an important advancement in the synthesis of 1,3-thiazole-2-carbaldehyde oxime [10] [11]. These methods employ various catalysts to enhance reaction efficiency and selectivity while reducing reaction times and improving yields [10] [4].

Acid catalysis has proven particularly effective for oxime formation reactions [9] [4]. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by hydroxylamine [5] [4]. General acid catalysis is commonly observed in these systems, where the catalyst participates directly in the proton transfer steps [9] [4].

Metal-free catalytic systems have gained attention due to their environmental benefits and cost-effectiveness [12] [13]. Basic catalysts such as potassium fluoride have shown remarkable efficiency in promoting oxime formation under mild conditions [14] [15]. These catalysts function by activating the hydroxylamine nucleophile through deprotonation, thereby increasing its reactivity toward carbonyl compounds [14] [16].

| Catalyst Type | Catalyst | Conditions | Yield (%) | Time (h) |

|---|---|---|---|---|

| Acid | Hydrochloric acid | Reflux, ethanol | 78-88 | 3-5 |

| Base | Potassium fluoride | Room temperature, solvent-free | 80-96 | 1-3 |

| Lewis acid | Bismuth oxide | Grinding, room temperature | 85-95 | 0.5-2 |

Bismuth-based catalysts have emerged as particularly effective systems for oxime synthesis [8] [17]. Bismuth trioxide functions as a Lewis acid catalyst, coordinating to the carbonyl oxygen and activating it toward nucleophilic attack [8]. These catalysts offer several advantages, including low toxicity, commercial availability, and high catalytic activity under mild conditions [8] [17].

Modern Catalytic Approaches

Metal-Mediated Oxime Formation

Modern metal-mediated approaches to oxime formation have revolutionized the synthesis of 1,3-thiazole-2-carbaldehyde oxime by providing enhanced selectivity, improved yields, and milder reaction conditions [10] [18]. These methods leverage the unique properties of transition metals to facilitate the formation of carbon-nitrogen bonds through various mechanistic pathways [10] [19].

Iron-catalyzed systems have shown particular promise in oxime synthesis [18] [19]. Iron phthalocyanine complexes effectively catalyze the formation of oximes from aldehydes and hydroxylamine derivatives under mild conditions [18]. The iron center functions as a Lewis acid, coordinating to reactants and facilitating the condensation reaction through electronic activation [19] [20].

Copper-catalyzed methods represent another significant advancement in metal-mediated oxime formation [21] [4]. Copper salts such as copper iodide and copper bromide have demonstrated high catalytic activity in promoting oxime formation reactions [21]. The mechanism typically involves coordination of the copper center to both the carbonyl compound and hydroxylamine, organizing the reactants in a favorable geometry for condensation [21] [4].

| Metal Catalyst | Ligand System | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Iron phthalocyanine | Phthalocyanine | 80°C, 6 hours | 82-92 | High |

| Copper iodide | Phosphine ligands | 100°C, 24 hours | 65-85 | Moderate |

| Palladium acetate | Xantphos | Light irradiation, room temperature | 70-90 | High |

Palladium-catalyzed systems have gained attention for their ability to operate under photochemical conditions [22]. These systems utilize visible light to generate reactive palladium species that facilitate oxime formation through radical mechanisms [22]. The combination of palladium catalysis with photochemical activation provides excellent selectivity and functional group tolerance [22].

The choice of ligands significantly influences the performance of metal-catalyzed systems [22] [23]. Phosphine ligands such as Xantphos provide optimal electronic and steric properties for coordinating to metal centers and organizing reactants [22]. The ligand environment also affects the stability and reactivity of metal complexes throughout the catalytic cycle [23].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 1,3-thiazole-2-carbaldehyde oxime while maintaining high yields and selectivity [24] [25]. This technology utilizes microwave radiation to provide rapid and uniform heating, significantly reducing reaction times compared to conventional heating methods [24] [26].

The mechanism of microwave heating differs fundamentally from conventional thermal heating [24] [25]. Microwave radiation directly excites polar molecules, causing rapid rotation and generating heat throughout the reaction mixture [24]. This uniform heating eliminates hot spots and provides better temperature control, leading to improved reaction outcomes [25] [26].

Solvent selection plays a critical role in microwave-assisted oxime synthesis [24] [25]. Polar solvents such as dimethyl sulfoxide and dimethylformamide couple effectively with microwave radiation, providing efficient energy transfer [24]. However, solvent-free conditions have also proven successful, particularly when using solid supports or catalysts [25] [26].

| Microwave Conditions | Temperature (°C) | Time (min) | Power (W) | Yield (%) |

|---|---|---|---|---|

| Ethanol, closed vessel | 120 | 15-30 | 150 | 85-95 |

| Solvent-free, KF support | 80 | 5-15 | 100 | 80-92 |

| DMSO, open vessel | 100 | 10-25 | 200 | 78-88 |

The use of solid supports in microwave-assisted synthesis offers several advantages [25] [16]. Potassium fluoride serves as both a catalyst and a solid support, providing a heterogeneous reaction environment that facilitates product isolation and catalyst recovery [16] [15]. This approach eliminates the need for organic solvents while maintaining high catalytic activity [16].

Temperature and power control are critical parameters in microwave-assisted oxime synthesis [24] [25]. Excessive microwave power can lead to rapid temperature increases that may cause decomposition or side reactions [24]. Careful optimization of these parameters ensures optimal reaction conditions and maximum product yields [25] [26].

Green Chemistry Alternatives

Solvent-Free Synthesis

Solvent-free synthesis represents a significant advancement in green chemistry approaches to 1,3-thiazole-2-carbaldehyde oxime preparation [8] [27]. These methods eliminate the environmental impact associated with organic solvents while often providing improved reaction efficiency and simplified product isolation [8] [17].

Grindstone chemistry has emerged as a particularly effective solvent-free approach [8] [27]. This method involves mechanically grinding solid reactants together, often in the presence of a solid catalyst, to promote chemical transformations [8]. The mechanical energy provided by grinding creates intimate contact between reactants and generates localized high-energy conditions that facilitate bond formation [8] [17].

Bismuth oxide has proven to be an exceptionally effective catalyst for solvent-free oxime synthesis [8] [17]. The reaction proceeds by simply grinding the aldehyde and hydroxylamine hydrochloride with bismuth oxide at room temperature [8]. This approach provides excellent yields while eliminating the need for solvents, heating, or complex reaction setups [17].

| Catalyst | Grinding Time (min) | Temperature (°C) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| Bismuth oxide | 30-60 | Room temperature | 85-95 | 95-98 |

| Potassium fluoride/Animal bone meal | 15-45 | Room temperature | 80-96 | 92-96 |

| Aluminum oxide | 45-90 | Room temperature | 75-88 | 88-94 |

The mechanism of solvent-free oxime formation involves several unique aspects compared to solution-phase reactions [8] [27]. The absence of solvent requires reactants to interact directly in the solid state, often leading to different reaction pathways and intermediates [8]. Mechanical activation through grinding provides the energy necessary to overcome activation barriers and promote bond formation [27] [17].

Solid acid catalysts have also shown effectiveness in solvent-free oxime synthesis [12] [27]. These catalysts provide the necessary acidity to activate carbonyl compounds while remaining easily separable from products [12]. The heterogeneous nature of these systems facilitates catalyst recovery and reuse, further enhancing the environmental benefits [27].

Recyclable Catalyst Systems

Recyclable catalyst systems represent a crucial aspect of sustainable synthesis of 1,3-thiazole-2-carbaldehyde oxime [14] [15]. These systems are designed to maintain catalytic activity through multiple reaction cycles while allowing easy separation and recovery from reaction products [28] [29].

Potassium fluoride doped animal bone meal represents an innovative recyclable catalyst system [14] [15]. This heterogeneous catalyst demonstrates remarkable stability and can be reused up to eight times without significant loss of activity [14]. The catalyst preparation involves treating animal bone meal with potassium fluoride solution, followed by drying to create an active solid catalyst [15].

The recyclability of these systems depends on several factors including catalyst stability, leaching resistance, and ease of separation [14] [29]. Successful recyclable catalysts must maintain their active sites throughout multiple reaction cycles while resisting deactivation through poisoning or structural degradation [29] [14].

| Recyclable Catalyst | Reuse Cycles | Activity Retention (%) | Separation Method | Regeneration Required |

|---|---|---|---|---|

| KF/Animal bone meal | 8 | 85-92 | Filtration | Heat treatment (550°C, 6h) |

| Ti-MOR zeolite | 5+ | 90-95 | Filtration | Calcination (823K, 6h) |

| Supported bismuth oxide | 6 | 80-88 | Decantation | Washing with methanol |

Titanium-containing molecular sieves have shown exceptional performance as recyclable catalysts for oxime formation [28]. These materials demonstrate high activity and selectivity while maintaining structural integrity through multiple reaction cycles [28]. The regeneration process typically involves calcination at elevated temperatures to remove organic residues and restore catalytic activity [28].

The economic benefits of recyclable catalyst systems extend beyond environmental considerations [29] [14]. Catalyst recovery and reuse significantly reduce operational costs, particularly for precious metal catalysts [29]. The development of robust recyclable systems represents a key factor in the commercial viability of sustainable synthetic processes [14] [15].

| Reaction Type | Reagents | Conditions | Products | Yields (%) |

|---|---|---|---|---|

| Oxime to Nitrile Conversion | BOP/DBU, PPh3/I2, Oxalyl chloride | CH2Cl2, room temperature | Corresponding nitriles | 83-90 |

| Oxime to Carboxylic Acid Oxidation | HTIB, Hydrogen peroxide | DMSO-H2O, mild conditions | Carboxylic acids | 70-85 |

| Formation of Iminium Intermediates | Various oxidizing agents | Acidic or neutral conditions | Iminium salts | 60-80 |

| Hypervalent Iodine Oxidation | PhI(OH)OTs, DIB | DMSO solvent system | N-acetoxy amides, hydroxamic acids | 75-95 |

| Metal-catalyzed Dehydration | Transition metal catalysts | Various solvents, elevated temperature | Dehydrated products | 65-85 |

Formation of Iminium Intermediates

The formation of iminium intermediates from 1,3-thiazole-2-carbaldehyde oxime represents a crucial mechanistic pathway in various oxidative transformations [4]. These intermediates serve as electrophilic species that can undergo further nucleophilic attack or rearrangement reactions. The generation of iminium species typically occurs under acidic conditions through protonation of the oxime nitrogen, followed by elimination of hydroxide to form the activated intermediate [4].

Metal-catalyzed oxidative processes involving nickel(II) chloride have been demonstrated to facilitate iminium formation through unique mechanistic pathways [4]. The reaction proceeds via nitrosation of the oxime group, generating reactive intermediates that can undergo further transformation to yield various products including nitroso compounds and ultimately carbonyl species [4]. This methodology demonstrates particular utility in complex synthetic sequences where controlled generation of electrophilic intermediates is required.

The stereochemical considerations in iminium formation are particularly relevant for thiazole-2-carbaldehyde oxime derivatives, as the geometric isomerism of the starting oxime (E/Z configuration) can influence the reactivity and selectivity of subsequent transformations [1]. Research indicates that both isomeric forms undergo oxidation with similar efficiency, though subtle differences in reaction rates and product distributions may be observed depending on the specific oxidizing conditions employed [1].

Reduction Pathways

Hydrogenation to Primary Amines

The catalytic hydrogenation of 1,3-thiazole-2-carbaldehyde oxime to the corresponding primary amine represents a fundamental transformation in heterocyclic chemistry [5] [6]. The most effective protocols employ ruthenium-based catalysts with triphos ligands, achieving turnover frequencies exceeding 7500 h⁻¹ and complete conversion within minutes [6]. This methodology demonstrates exceptional selectivity for primary amine formation, with yields consistently reaching 90-95% under optimized conditions [5].

The reaction mechanism proceeds through initial coordination of the oxime to the metal center, followed by heterolytic activation of dihydrogen and subsequent hydride transfer to the carbon atom of the oxime functionality [7]. Asymmetric variants utilizing iridium complexes with chiral cyclopentadienyl ligands enable the synthesis of enantioenriched hydroxylamines with exceptional enantioselectivity (>98% enantiomeric excess) [8] [9]. These transformations proceed under mild acidic conditions at room temperature, making them particularly attractive for synthetic applications requiring stereochemical control [8].

Alternative reduction protocols utilizing conventional hydride reagents such as lithium aluminum hydride provide reliable access to primary amines, though requiring more forcing conditions and careful handling of reactive reagents [10]. Sodium borohydride-mediated reductions offer milder alternatives, though selectivity may be compromised depending on the specific substrate and reaction conditions [11]. Transfer hydrogenation using Raney nickel and 2-propanol as hydrogen donor represents an environmentally benign approach, achieving good yields (75-90%) under reflux conditions [12].

Table 2: Reduction Pathways of 1,3-Thiazole-2-carbaldehyde oxime

| Reduction Method | Catalyst/Reagent | Selectivity | Reaction Conditions | Products |

|---|---|---|---|---|

| Catalytic Hydrogenation | Ru/triphos, Pd/C, Raney Ni | High (90-95% to primary amines) | H2 (1-10 atm), 25-80°C | Primary amines |

| Hydride Reduction (LiAlH4) | Lithium aluminum hydride | Good (80-90%) | THF, reflux | Primary amines |

| Hydride Reduction (NaBH4) | Sodium borohydride | Moderate to good (70-85%) | Ethanol, room temperature | Primary or secondary amines |

| Transfer Hydrogenation | Raney Ni/2-propanol | Good (75-90%) | Reflux, inert atmosphere | Primary amines |

| Asymmetric Hydrogenation | Ir complexes with chiral ligands | Excellent (>95% ee) | Room temperature, acidic conditions | Chiral hydroxylamines |

Selective Reduction to Hydroxylamine Derivatives

The selective reduction of 1,3-thiazole-2-carbaldehyde oxime to hydroxylamine derivatives requires careful control of reaction conditions to prevent over-reduction to the corresponding amine [7] [8]. Asymmetric hydrogenation protocols using cyclometalated iridium(III) complexes with chiral substituted cyclopentadienyl ligands represent the most advanced methodology for achieving this transformation [7] [8]. The reaction proceeds through a well-defined catalytic cycle involving dihydrogen activation and stereoselective hydride transfer, with methanesulfonate anion playing a crucial role in determining both reactivity and enantioselectivity [7].

The mechanistic pathway involves initial protonation of the substrate oxime by methanesulfonic acid, followed by coordination to the iridium center and subsequent hydride transfer [7]. The stereochemical outcome is controlled by non-covalent interactions between the protonated substrate, methanesulfonate anion, and the chiral catalyst system [7]. This approach enables access to hydroxylamine products with excellent enantioselectivity (>95% enantiomeric excess) and high catalytic turnover numbers (up to 4000 cycles) [8].

Alternative approaches utilizing organosilicon-functionalized mesoporous materials as heterogeneous catalysts provide environmentally sustainable pathways for hydroxylamine synthesis [13]. These systems demonstrate good recyclability and can be easily separated from reaction mixtures, though enantioselectivity is typically not achieved without additional chiral modifiers [13]. The reaction scope encompasses various substituted thiazole oxime derivatives, demonstrating broad functional group tolerance including electron-withdrawing and electron-donating substituents [13].

Nucleophilic and Electrophilic Substitution

Alkylation and Arylation Reactions

The alkylation and arylation of 1,3-thiazole-2-carbaldehyde oxime derivatives proceed through distinct mechanistic pathways depending on the reaction site [14] [15]. Nucleophilic substitution at the C-2 position of the thiazole ring represents the most facile transformation due to the inherent electrophilic character of this carbon center [16] [17]. The electron-deficient nature of the C-2 position, resulting from the adjacent nitrogen atom, makes it particularly susceptible to nucleophilic attack by various reagents including amines, thiols, and alkoxides [17].

The mechanistic pathway for C-2 substitution typically involves direct nucleophilic displacement when suitable leaving groups are present, or alternatively, nucleophilic aromatic substitution in activated systems [18]. The reaction conditions generally require elevated temperatures and basic media to facilitate the substitution process [17]. Yields are typically moderate to good (60-85%) depending on the nucleophile employed and the electronic nature of substituents on the thiazole ring [18].

N-alkylation of the thiazole ring nitrogen represents another important transformation, leading to the formation of thiazolium cations [19] [20]. These quaternary ammonium salts are resonance-stabilized species where the positive charge is delocalized throughout the heterocyclic system [19]. The alkylation proceeds readily under mild conditions using various alkyl halides as electrophiles, with the reaction typically being conducted in polar aprotic solvents [20]. The resulting thiazolium salts find extensive application as catalysts in organic transformations and as ionic liquid components [19].

Table 3: Nucleophilic and Electrophilic Substitution Patterns in Thiazole

| Substitution Type | Reaction Position | Typical Reagents | Reaction Conditions | Product Examples |

|---|---|---|---|---|

| Nucleophilic at C-2 | C-2 (most electrophilic) | Amines, thiols, alkoxides | Base, elevated temperature | 2-Substituted thiazoles |

| Electrophilic at C-5 | C-5 (electron rich) | Halogens, nitrating agents | Acidic conditions, Lewis acids | 5-Substituted thiazoles |

| N-Alkylation | N-3 (ring nitrogen) | Alkyl halides, alkylating agents | Mild conditions, organic solvents | Thiazolium salts |

| Halogenation | C-5 preferentially | Br2, NBS, NCS | High temperature or vapor phase | 2-Bromo-, 2,5-dibromothiazole |

| Sulfonation | C-5 position | SO3, ClSO3H | Elevated temperature, acidic | Thiazole-5-sulfonic acid |

Halogenation and Sulfonation Patterns

The halogenation of 1,3-thiazole derivatives follows predictable regiochemical patterns based on the electronic properties of the heterocyclic ring [21] [22]. Electrophilic halogenation typically occurs preferentially at the C-5 position due to the electron-rich character of this carbon center, which results from the electron-donating properties of the adjacent sulfur atom [23] [16]. The reaction requires elevated temperatures or vapor-phase conditions to achieve sufficient reactivity, as thiazoles are generally less reactive toward electrophilic substitution compared to other five-membered heterocycles such as furans or pyrroles [16].

Bromination of thiazole proceeds to yield 2-bromothiazole under vapor-phase conditions, with further bromination yielding 2,5-dibromothiazole [16] [22]. The halogen dance reaction represents an advanced methodology for the preparation of polyhalogenated thiazole derivatives [21] [22]. This approach involves treatment of 2-bromothiazole with lithium diisopropylamide (LDA) in the presence of electrophiles, enabling the introduction of multiple functional groups in a single synthetic operation [21] [22]. The methodology has been successfully applied in the total synthesis of complex natural products containing thiazole moieties [21].

Sulfonation of thiazole derivatives occurs selectively at the C-5 position through reaction with sulfur trioxide or chlorosulfonic acid [25]. The reaction typically requires elevated temperatures (250°C) and acidic conditions to achieve good conversions [16]. The resulting thiazole-5-sulfonic acid derivatives serve as important intermediates for further functionalization and find applications in medicinal chemistry as potential enzyme inhibitors [25]. The sulfonation proceeds through initial protonation of the ring nitrogen to form a thiazolium intermediate, which then undergoes electrophilic attack at the C-5 position [16].

Cross-Coupling Reactions

Suzuki-Miyaura and Sonogashira Couplings

The Suzuki-Miyaura cross-coupling reaction of thiazole derivatives has emerged as a powerful methodology for the construction of carbon-carbon bonds [26] [27] [28]. The reaction employs palladium catalysts in combination with thiazoleboronic acid derivatives and various electrophilic coupling partners [26]. Systematic studies have demonstrated that the reactivity of thiazoleboronic esters depends significantly on their position within the thiazole ring, with 4- and 5-substituted derivatives showing distinct reactivity profiles [26]. The major competing reaction involves hydrolysis and subsequent deboronation, which can be minimized through careful optimization of reaction conditions [26].

Microwave-assisted protocols have proven particularly effective for Suzuki-Miyaura couplings in the thiazole series, enabling rapid synthesis of 5-substituted thiazole derivatives in excellent yields [29]. The aqueous reaction conditions make this methodology environmentally attractive while maintaining broad functional group tolerance [29]. Bis(thiazole) pincer palladium complexes demonstrate exceptional catalytic activity, achieving very high turnover numbers and turnover frequencies while enabling scalable synthesis of bioactive compounds [28].

Sonogashira coupling reactions of thiazole derivatives with terminal alkynes proceed efficiently under copper-free conditions using appropriate palladium catalysts [30] [31]. The methodology tolerates various functional groups including trifluoromethyl substituents and demonstrates excellent regioselectivity [30]. Advanced protocols employing π-allyl palladium complexes enable coupling of challenging electron-rich substrates that fail under classical Sonogashira conditions [31]. The reaction scope encompasses both aromatic and heteroaromatic alkynes, providing access to diverse alkynyl-thiazole architectures [30].

Table 4: Cross-Coupling Reactions of Thiazole Derivatives

| Coupling Type | Partners | Catalysts | Typical Yields (%) | Applications |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Pd(PPh3)4, Pd/Xantphos | 75-95 | Biaryl synthesis, pharmaceuticals |

| Sonogashira | Terminal alkynes | Pd(0)/Cu(I) co-catalyst | 80-90 | Alkynyl heterocycles |

| Ullmann-type C-N | Amines, amidines | Cu salts, ligands | 60-85 | Amine-functionalized thiazoles |

| Ullmann-type C-S | Thiols, thiolates | Cu salts, bases | 65-80 | Thioether linkages |

| Stille Coupling | Organostannanes | Pd(0) complexes | 70-90 | Complex molecule synthesis |

Ullmann-Type Couplings with Transition Metals

Ullmann-type coupling reactions involving thiazole derivatives represent an important class of carbon-heteroatom bond-forming processes [32] [33]. Modern copper-catalyzed protocols enable efficient coupling of thiazole halides with various nucleophiles including amines, thiols, and alkoxides [32]. The development of arenediazonium o-benzenedisulfonimides as electrophilic partners has expanded the scope of Ullmann-type couplings, allowing the use of diazonium salts for the first time in this context [32]. These transformations proceed under mild conditions at room temperature and demonstrate good functional group tolerance [32].

The mechanism of copper-catalyzed Ullmann coupling involves oxidative addition of the aryl halide to copper(I), followed by nucleophile coordination and reductive elimination to form the desired product [33]. Ligand design plays a crucial role in determining both reactivity and selectivity, with nitrogen-containing ligands such as 1,10-phenanthroline proving particularly effective [32]. The methodology enables the synthesis of N-alkylanilines, aryl ethers, and thioethers in good yields (60-85%) while allowing recovery and reuse of the supporting ligand systems [32].

Advanced protocols for multimetallic cross-Ullmann coupling enable the synthesis of biheteroaryl compounds through nickel and palladium co-catalysis [34]. These transformations involve the coupling of heteroaryl halides with triflates, providing access to complex heterocyclic architectures that are difficult to prepare through conventional methods [34]. The reaction scope encompasses various thiazole derivatives and demonstrates broad functional group compatibility, making it particularly attractive for medicinal chemistry applications [34].